5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 91066-47-6
VCID: VC1993924
InChI: InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

CAS No.: 91066-47-6

Cat. No.: VC1993924

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole - 91066-47-6

Specification

CAS No. 91066-47-6
Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol
IUPAC Name 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3
Standard InChI Key PROALHWGUKNCJY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC

Introduction

Chemical Structure and Properties

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by an oxadiazole ring substituted with a chloromethyl group and a 3,4-dimethoxyphenyl group. The key structural features and properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

PropertyValue
CAS Number91066-47-6
Molecular FormulaC₁₁H₁₁ClN₂O₃
Molecular Weight254.67 g/mol
IUPAC Name5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Standard InChIInChI=1S/C11H11ClN2O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3
Standard InChIKeyPROALHWGUKNCJY-UHFFFAOYSA-N

The structure consists of a five-membered 1,2,4-oxadiazole heterocyclic ring, which contains two nitrogen atoms and one oxygen atom. This ring is substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a chloromethyl group. The dimethoxy substitution pattern on the phenyl ring contributes to its unique electronic properties and potential biological activities .

Synthesis Methods

The synthesis of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves several well-established methods for oxadiazole formation. These methods are summarized in the following sections.

Cycloaddition of Amidoximes

One of the most common approaches for synthesizing 1,2,4-oxadiazoles is through the cycloaddition of amidoximes with carboxylic acid derivatives. This method typically involves the following steps:

  • Formation of an amidoxime from the corresponding nitrile

  • Reaction with an appropriate carboxylic acid derivative

  • Cyclization to form the oxadiazole ring

For 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole specifically, the synthesis would involve:

  • Preparation of 3,4-dimethoxybenzamidoxime

  • Reaction with chloroacetyl chloride

  • Cyclodehydration to form the final product

From Nitrile Oxides

Another synthetic route involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles:

  • Generation of a nitrile oxide from an appropriate precursor

  • Cycloaddition with a suitable nitrile

  • Formation of the oxadiazole ring

Although this method is less common due to the potential for side reactions, it can be optimized for specific substitution patterns.

Modern Synthesis Methods

Recent advances in oxadiazole synthesis include:

Table 2: Modern Synthesis Methods for 1,2,4-Oxadiazoles

MethodReagentsConditionsAdvantages
Microwave-AssistedAmidoximes, acyl chloridesMicrowave irradiation, NH₄F/Al₂O₃ or K₂CO₃Short reaction time, good yields
One-Pot SynthesisAmidoximes, carboxylic acid estersNaOH/DMSO, room temperatureSimple procedure, moderate to excellent yields
Vilsmeier ReagentAmidoximes, carboxylic acidsActivation via Vilsmeier reagentGood to excellent yields, one-pot synthesis
Tandem ReactionNitroalkenes, arenes, nitrilesTfOHExcellent yields, short reaction time

These modern methods offer advantages over traditional approaches, including shorter reaction times, higher yields, and more environmentally friendly conditions .

Biological Activity and Applications

Research Applications

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole serves as an important intermediate in organic synthesis:

  • Scaffold for developing new pharmaceutical compounds

  • Building block for more complex molecules

  • Tool for studying structure-activity relationships

  • Material for developing chemical libraries

The reactivity of the chloromethyl group allows for nucleophilic substitution reactions, enabling the creation of diverse derivatives for various applications.

Chemical Reactivity Analysis

Types of Reactions

5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can participate in several types of chemical reactions:

Structure-Activity Relationships

The biological activity of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is influenced by various structural features:

Comparison with Similar Compounds

Table 3: Structural Comparison with Related Compounds

CompoundStructural DifferenceEffect on Properties
5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazoleDifferent dimethoxy substitution pattern (2,5 vs 3,4)Altered electronic distribution and binding properties
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazoleChlorophenyl instead of dimethoxyphenylReduced electron density on aromatic ring
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazoleLacks chloromethyl groupDecreased reactivity for further functionalization
5-(Bromomethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoleBromomethyl instead of chloromethylIncreased reactivity in nucleophilic substitution

The presence of both the chloromethyl group and the 3,4-dimethoxyphenyl group in 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole imparts unique chemical properties compared to similar compounds .

Drug-Likeness Properties

Recent research has examined the molecular properties and drug-likeness of various oxadiazole derivatives. Key parameters that determine the drug-likeness of 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole include:

  • LogP value (lipophilicity)

  • Hydrogen bond donors and acceptors

  • Molecular weight

  • Number of rotatable bonds

These properties are important for predicting the compound's potential as a drug candidate according to Lipinski's Rule of Five and related criteria.

Research Approaches and Techniques

Analytical Methods

Several analytical techniques are employed for characterizing 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for three-dimensional structure elucidation

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the potential binding interactions of oxadiazole derivatives with various biological targets. For example, research by Kilic-Kurt demonstrated that some 1,3,4-oxadiazole derivatives showed promising interactions with VEGFR-2 kinase, forming hydrogen bonding interactions with key residues such as Asp1046 .

Similar studies with 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole could reveal its potential interactions with biological targets, providing insights into its possible therapeutic applications.

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